Flupyrimin

Descripción

Contextualization within Modern Insecticide Development Paradigms

The development of novel insecticides in the 21st century is increasingly driven by the need to overcome widespread pest resistance to existing chemical classes and to meet more stringent environmental and safety standards. jst.go.jp The trajectory of insecticide development has shifted from broad-spectrum compounds like organophosphates, carbamates, and synthetic pyrethroids toward more targeted options, such as nicotinic and diamide (B1670390) insecticides. jst.go.jp This paradigm shift emphasizes the creation of molecules with novel modes of action (MoA) that can be effective against pest populations that have developed resistance to older chemistries. jst.go.jp

Flupyrimin, a novel chemotype insecticide, exemplifies this modern approach. acs.orgirac-online.org A key driver in contemporary agrochemical research is the development of products that are not only potent against target pests but also exhibit low toxicity to non-target organisms, particularly beneficial insects like pollinators. jst.go.jpirac-online.org this compound was developed to address this dual requirement, providing high efficacy against resistant pests while demonstrating superior safety toward pollinators such as bees. irac-online.orgresearchgate.netprnewswire.com This aligns with the broader industry trend of creating more environmentally-friendly active ingredients that can be integrated into sustainable agricultural practices. jst.go.jpprnewswire.com this compound's unique action as an antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) distinguishes it from many other neonicotinoids, positioning it as a critical tool in modern pest management. acs.orgresearchgate.net

Significance in Global Agricultural Pest Management Strategies

This compound holds significant importance in global pest management, particularly for rice, one of the world's most vital staple crops. prnewswire.commc-croplifesolutions.comupl-ltd.comagropages.com Its primary value lies in its potent activity against major rice pests, including the brown plant hopper (Nilaparvata lugens), white-backed planthopper (Sogatella furcifera), and yellow stem borer (Scirpophaga incertulas). prnewswire.commc-croplifesolutions.comupl-ltd.comagropages.com The compound's efficacy is especially critical for controlling pest populations that have developed resistance to existing insecticides, a major challenge for farmers. prnewswire.comupl-ltd.comagropages.com

The introduction of this compound provides a much-needed solution for insecticide resistance management (IRM) programs. prnewswire.com By providing a different mode of action, it allows for rotation with other chemical classes, a cornerstone of sustainable IRM strategies. ufl.edu Extensive trials have demonstrated that this compound protects rice yields from significant pest damage, thereby boosting crop health and supporting the economic resilience of farmers. prnewswire.comupl-ltd.comagropages.com

Its commercialization highlights its growing role in key agricultural regions. First launched in Japan in 2020, it has become a primary insecticide for paddy fields. mc-croplifesolutions.com Subsequently, it was introduced in India in 2022, the world's second-largest rice producer, to help growers manage destructive pests and secure crop yields. prnewswire.commc-croplifesolutions.comupl-ltd.comagropages.com this compound is also effective in preventing the transmission of Rice Stripe Virus (RSV) by planthoppers. mc-croplifesolutions.com

Table 1: Overview of this compound's Target Pests and Impact

| Target Pest | Common Name | Crop | Significance |

|---|---|---|---|

| Nilaparvata lugens | Brown Plant Hopper (BPH) | Rice | High efficacy, including against resistant populations. prnewswire.comupl-ltd.comagropages.com |

| Sogatella furcifera | White-backed Planthopper | Rice | Potent activity, including against imidacloprid-resistant strains. chemicalbook.com |

| Scirpophaga incertulas | Yellow Stem Borer (YSB) | Rice | Effective control of one of the most damaging rice pests. prnewswire.comupl-ltd.comagropages.com |

| Laodelphax striatellus | Small Brown Planthopper | Rice | Prevents transmission of Rice Stripe Virus. mc-croplifesolutions.com |

| Oulema oryzae | Rice Leaf Beetle | Rice | Shows high insecticidal activity. irac-online.org |

Historical Development and Discovery of this compound

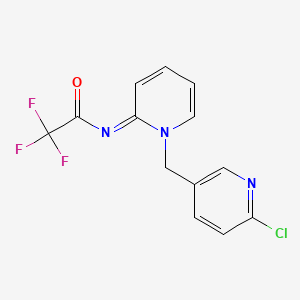

This compound, with the chemical name N-[(E)-1-(6-chloro-3-pyridinylmethyl)pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide, is a novel insecticide discovered and developed by Meiji Seika Pharma. acs.orgirac-online.org Its discovery was the result of a collaboration between Meiji Seika Pharma's agrochemical subsidiary, MMAG, and the research group of Professor Kagabu. prnewswire.comupl-ltd.com The research aimed to create a new chemical entity with a unique mode of action capable of controlling neonicotinoid-resistant pests while ensuring a higher margin of safety for beneficial insects. irac-online.org

The development process focused on creating a pyridylidene-based structure, which distinguishes it from conventional neonicotinoid insecticides. acs.org The synthesis involves the acylation of 2-aminopyridine (B139424) with ethyl trifluoroacetate (B77799), followed by alkylation with 2-chloro-5-(chloromethyl)pyridine. chemicalbook.com

This compound was first registered for agricultural use in Japan in 2019 and was launched commercially in 2020 under trade names such as LYDIA™ and EMYLIA™. prnewswire.commc-croplifesolutions.com Following its successful introduction in Japan, its use expanded globally. In 2022, UPL Ltd., a global provider of sustainable agricultural solutions, launched this compound-based products in India, marking the first time the active ingredient was accessible to farmers outside of Japan. prnewswire.comupl-ltd.comagropages.com This was facilitated through a partnership between UPL and MMAG, which is now a subsidiary of Mitsui Chemicals Agro, Inc. prnewswire.commc-croplifesolutions.com

Classification within Insecticide Resistance Action Committee (IRAC) Framework

The Insecticide Resistance Action Committee (IRAC) provides a crucial framework for managing insecticide resistance by classifying active ingredients based on their mode of action (MoA). ufl.edubasf.com This system allows growers and crop protection professionals to select and rotate insecticides with different MoAs, which is a key strategy to delay the development of resistance in pest populations. ufl.eduirac-online.org

Within this framework, this compound is classified in Group 4F . irac-online.orgherts.ac.uk

Table 2: IRAC Classification of this compound

| MoA Group | Group Name | Mode of Action | Active Ingredient Example |

|---|---|---|---|

| 4F | Nicotinic acetylcholine receptor (nAChR) competitive modulators | Allosterically activates nAChRs, causing hyperexcitation of the insect nervous system. irac-online.org Acts as an antagonist at the receptor, with a binding mechanism different from other neonicotinoids. acs.orgresearchgate.net | This compound |

Group 4 insecticides act on the nicotinic acetylcholine receptor (nAChR), a major excitatory neurotransmitter in the insect central nervous system. irac-online.org While many compounds in Group 4 are agonists (they mimic the natural neurotransmitter acetylcholine), this compound functions as a nAChR antagonist. acs.orgresearchgate.net It binds to the receptor but does not activate it, instead blocking its function, which leads to the hyperexcitation of the nervous system and subsequent insect mortality. acs.orgirac-online.org

Crucially, this compound's binding mechanism at the receptor differs from that of other neonicotinoids like imidacloprid (B1192907). acs.org It has shown high affinity for both the imidacloprid-sensitive and imidacloprid-insensitive nAChR subtypes, which explains its outstanding potency against pests that have developed resistance to other Group 4 insecticides. acs.org This distinct mode of action makes this compound a valuable tool for IRM strategies, allowing for effective control while mitigating the risk of cross-resistance. ufl.edu

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[1-[(6-chloropyridin-3-yl)methyl]pyridin-2-ylidene]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3N3O/c14-10-5-4-9(7-18-10)8-20-6-2-1-3-11(20)19-12(21)13(15,16)17/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQKLWKZSFCKTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=O)C(F)(F)F)N(C=C1)CC2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015150, DTXSID401337379 | |

| Record name | N-[1-[1-(6-Chloro-3-pyridyl)ethyl]-2-pyridylidene]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flupyrimin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689566-03-7, 1363400-41-2 | |

| Record name | Flupyrimin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1689566037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-[1-(6-Chloro-3-pyridyl)ethyl]-2-pyridylidene]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flupyrimin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[1-[(6-chloropyridin-3-yl)methyl]pyridin-2-ylidene]-2,2,2-trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPYRIMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E43Q9V5U6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanism of Action of Flupyrimin

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Insect nAChRs are crucial ligand-gated ion channels predominantly located in the central nervous system, playing a vital role in rapid excitatory neurotransmission. plos.orgnih.govsci-hub.se These receptors are the primary target site for several classes of insecticides, including neonicotinoids. plos.orgacs.org Flupyrimin exerts its insecticidal effect by interacting with these receptors. medchemexpress.com

Competitive Modulation and Antagonistic Activity on Insect nAChRs

This compound functions as a competitive modulator of insect nAChRs. google.comyoutube.comgoogle.com Unlike many established nicotinic insecticides, which act as agonists, this compound acts as a nicotinic antagonist in insect neurons. researchgate.netchemicalbook.comacs.orgirac-online.orgnih.govnih.govacs.org This antagonistic activity means that this compound binds to the receptor and inhibits the normal function of acetylcholine (ACh), the endogenous neurotransmitter. medchemexpress.com In American cockroach neurons, this compound has been shown to block ACh-induced currents. chemicalbook.comirac-online.orgnih.gov

Characterization of this compound Binding Sites on Insect Neurons

Studies using radiolabeled this compound ([³H]FLP) have revealed that it binds to multiple high-affinity binding components in house fly nAChR preparations. chemicalbook.comacs.orgirac-online.orgnih.govacs.org One of these binding sites is identical to the binding site for imidacloprid (B1192907) (IMI), a well-known neonicotinoid, while another is insensitive to IMI. chemicalbook.comacs.orgnih.gov This suggests that this compound interacts with both IMI-sensitive and IMI-insensitive nAChR subtypes in insects. chemicalbook.comacs.orgnih.gov Binding site interactions studied using Aplysia californica acetylcholine-binding protein (AChBP), a common surrogate for the extracellular ligand-binding domain of insect nAChRs, have provided insights into how this compound is anchored in the receptor cavity. researchgate.netsci-hub.seacs.orgirac-online.orgnih.govmdpi.com

Subtype Selectivity and Affinity Profiling for Insect nAChRs

This compound exhibits high affinity for insect nAChRs. For instance, it inhibits nicotinic acetylcholine-induced currents in Periplaneta americana (American cockroach) thoracic neurons with a low IC₅₀ value of 0.32 nM. medchemexpress.comirac-online.org This indicates potent blocking action on insect neuronal nAChRs. irac-online.org In contrast, this compound shows significantly lower affinity to the rat α4β2 nAChR, a major subtype in the vertebrate brain, with an IC₅₀ of 1100 nM. medchemexpress.comchemicalbook.comacs.orgirac-online.orgnih.gov This differential affinity contributes to its favorable safety profile towards mammals compared to insects. medchemexpress.comchemicalbook.comacs.orgirac-online.orgnih.gov The binding studies in house flies also suggest that this compound binds to multiple receptor subtypes with comparable Bmax values. irac-online.org

An interactive table illustrating the differential affinity of this compound for insect and mammalian nAChRs:

| Receptor Type | Organism | IC₅₀ (nM) |

| Neuronal nAChR | Periplaneta americana | 0.32 |

| α4β2 nAChR | Rat | 1100 |

Molecular Docking and Computational Studies of Receptor Interactions

Molecular docking and computational studies have been employed to investigate the binding mode of this compound with insect nAChRs and their surrogates like AChBP. irac-online.orgmdpi.comnih.govresearchgate.net Docking studies with Aplysia californica AChBP have been used to predict the molecular recognition of this compound at the insect nAChR homologue. irac-online.org These studies examine the interactions between this compound's pharmacophores, such as the pyridinylidene and trifluoroacetyl moieties, and the amino acid residues within the binding pocket. irac-online.orgnih.gov For instance, molecular docking on honeybee nAChR has indicated specific interactions, such as the lack of a hydrogen bond between the sulfonamide group of a this compound derivative and Arg173 of the β subunit, which has been correlated with lower bee toxicity. mdpi.comnih.govresearchgate.net Computational studies help in understanding the atomic interactions and the unique way this compound binds to the receptor compared to other nicotinic insecticides. sci-hub.seacs.org

Downstream Biochemical and Physiological Effects in Target Organisms

The binding of this compound to insect nAChRs as an antagonist disrupts normal neurotransmission. medchemexpress.com In cholinergic synapses, acetylcholine is released and binds to postsynaptic nAChRs, causing the opening of ion channels and signal transmission. researchgate.net By blocking these receptors, this compound prevents acetylcholine from exerting its excitatory effect, leading to a disruption of nerve signals. youtube.com This disruption in the insect nervous system results in physiological effects such as paralysis and ultimately death of the pest. youtube.com While specific detailed biochemical cascades downstream of nAChR antagonism by this compound are not extensively detailed in the provided snippets, the primary physiological outcome is the cessation of vital nervous functions in susceptible insects.

Disruption of Nerve Signaling and Resultant Paralysis

This compound acts as a competitive modulator of insect nicotinic acetylcholine receptors (nAChRs). It competes with the neurotransmitter acetylcholine for binding sites on these receptors located in the insect nervous system. researchgate.net This interaction disrupts normal nerve signal transmission. The binding of this compound to nAChRs leads to continuous stimulation of nerve cells, causing uncontrolled muscle contractions, tremors, incoordination, hyperactivity, and ultimately, paralysis and death in susceptible insects. researchgate.netepa.gov Acetylcholine is a major excitatory neurotransmitter in the insect central nervous system, and interference with its signaling at nAChRs is a well-established mechanism for insecticide action, leading to nervous system block. irac-online.org

Influence on Detoxification Enzyme Activities in Insects (e.g., GST, CarE)

Studies have investigated the impact of this compound on the activity of detoxification enzymes in insects, such as Glutathione (B108866) S-transferases (GSTs) and Carboxylesterases (CarEs). These enzymes play crucial roles in metabolizing and detoxifying xenobiotics, including insecticides, within the insect body. cambridge.orgresearchgate.net Research on Spodoptera litura larvae exposed to this compound showed a significant increase in the activities of both GST and CarE enzymes. nih.gov This suggests that exposure to this compound can induce the insect's detoxification systems, potentially as a response to the presence of the insecticide. GSTs are involved in catalyzing the conjugation of reduced glutathione to a variety of electrophilic substrates, including some insecticides, thereby facilitating their excretion or further metabolism. nih.gov CarEs are known to hydrolyze ester bonds in various compounds, including certain insecticides like organophosphates and pyrethroids, contributing to their detoxification. nih.govresearchgate.net The observed increase in the activity of these enzymes following this compound exposure indicates a biochemical response by the insect to process the compound.

Alterations in Energy-Related Metabolite Profiles (e.g., Tyrosine, Glucose, Trehalose)

The impact of this compound extends to the insect's metabolic profile, particularly affecting energy-related metabolites. Nuclear Magnetic Resonance (NMR)-based metabolome analysis of Spodoptera litura larvae treated with this compound identified significant changes in the levels of several metabolites. nih.gov Among the fifteen energy-related metabolites identified, thirteen were significantly influenced by this compound treatment, including tyrosine, glucose, and trehalose (B1683222). nih.gov Trehalose is a major circulating sugar in insects and serves as a crucial energy source, which is hydrolyzed into glucose by trehalase. ias.ac.inmdpi.com Glucose is a primary fuel for energy metabolism. ias.ac.in Tyrosine is an amino acid that can be involved in various metabolic pathways, including the synthesis of neurotransmitters and proteins. nih.govnih.govfishersci.ptuni.lumassbank.eu Alterations in the levels of these metabolites suggest that this compound disrupts the insect's energy homeostasis and metabolic balance. researchgate.net For instance, changes in glucose and trehalose levels can indicate impaired carbohydrate metabolism or energy utilization. mdpi.com The observed metabolic disruptions, alongside the effects on detoxification and digestive enzymes, highlight the complex biochemical impact of this compound on susceptible insects.

Efficacy and Spectrum of Insecticidal Activity of Flupyrimin

Efficacy Against Key Agricultural Insect Pests

Research has established Flupyrimin's effectiveness against several economically important insect pests. irac-online.org It shows high activity against various planthopper species and other sucking insects. irac-online.orgyoutube.com

This compound's primary insecticidal activity is concentrated against Hemipteran pests, which include planthoppers, aphids, whiteflies, and certain plant bugs. irac-online.org

This compound has demonstrated high insecticidal activity against the Brown Planthopper (Nilaparvata lugens), a major pest of rice. irac-online.orgmc-croplifesolutions.com In laboratory studies using a foliar spray method, this compound was shown to be more potent than the neonicotinoid insecticide Imidacloprid (B1192907). irac-online.org Its efficacy was found to be comparable to that of Fipronil (B1672679) against this pest. irac-online.org Commercial products containing this compound are utilized to control the Brown Plant Hopper in rice cultivation. mc-croplifesolutions.com

Table 1: Comparative Efficacy of this compound and Other Insecticides Against Brown Planthopper (Nilaparvata lugens) Data derived from foliar spray application studies.

| Compound | LC90 (mg/L) |

| This compound | 0.78 |

| Imidacloprid | 3.1 |

| Fipronil | 0.78 |

| Sulfoxaflor (B1682526) | >100 |

Source: irac-online.org

This compound is highly effective against the White-backed Planthopper (Sogatella furcifera). irac-online.org Research indicates that this compound's potency against this pest is significantly higher than that of other insecticides, including Imidacloprid and Sulfoxaflor. irac-online.org The Southern Rice Black Streaked Dwarf Virus (SRBSDV), which can cause significant dwarfing in paddy rice, is spread by the white-backed planthopper; managing this vector is crucial for disease prevention. indianexpress.com Agricultural authorities have recommended insecticides including this compound for the management of White-backed Planthopper populations to control the spread of the virus. indianexpress.com

Table 2: Comparative Efficacy of this compound and Other Insecticides Against White-backed Planthopper (Sogatella furcifera) Data derived from foliar spray application studies.

| Compound | LC90 (mg/L) |

| This compound | 0.39 |

| Imidacloprid | 6.3 |

| Sulfoxaflor | 3.1 |

Source: irac-online.org

The efficacy of this compound has been evaluated against the cotton aphid, Aphis gossypii. irac-online.org In these assessments, this compound was found to be less potent than the neonicotinoid insecticides Imidacloprid and Dinotefuran (B1670701) for controlling this aphid species. irac-online.org The cotton aphid is a significant pest that damages crops by feeding on plant sap and can also act as a vector for plant viruses. katyayanikrishidirect.combayer.com.au Specific research findings on the efficacy of this compound against the soybean aphid, Aphis glycines, are not detailed in the available literature.

Table 3: Comparative Efficacy of this compound and Other Insecticides Against Cotton Aphid (Aphis gossypii) Data derived from foliar spray application studies.

| Compound | LC90 (mg/L) |

| This compound | 12.5 |

| Imidacloprid | 0.78 |

| Dinotefuran | 1.6 |

Source: irac-online.org

This compound's insecticidal activity extends to the greenhouse whitefly, Trialeurodes vaporariorum. irac-online.org However, similar to its performance against aphids, research has shown that other neonicotinoids are more potent against this pest. irac-online.org Specifically, both Imidacloprid and Dinotefuran exhibited higher efficacy in controlling the greenhouse whitefly when compared to this compound in foliar spray bioassays. irac-online.org

Table 4: Comparative Efficacy of this compound and Other Insecticides Against Greenhouse Whitefly (Trialeurodes vaporariorum) Data derived from foliar spray application studies.

| Compound | LC90 (mg/L) |

| This compound | >50 |

| Imidacloprid | 3.1 |

| Dinotefuran | 3.1 |

Source: irac-online.org

This compound has been tested for its effectiveness against the Rice Leaf Bug, Trigonotylus caelestialium. irac-online.org This pest damages rice plants by feeding on leaves and developing grains. innspub.net Research findings indicate that this compound's insecticidal activity against the Rice Leaf Bug is comparable to that of Imidacloprid. irac-online.org

Table 5: Comparative Efficacy of this compound and Other Insecticides Against Rice Leaf Bug (Trigonotylus caelestialium) Data derived from foliar spray application studies.

| Compound | LC90 (mg/L) |

| This compound | 1.6 |

| Imidacloprid | 1.6 |

Source: irac-online.org

Lepidopteran Pests

This compound has shown notable efficacy against several damaging lepidopteran pests.

The diamondback moth is a notorious pest of cruciferous crops worldwide, known for its rapid development of resistance to insecticides. Research indicates that this compound exhibits higher insecticidal activity against Plutella xylostella than the neonicotinoid imidacloprid. researchgate.net While specific field efficacy data is limited in publicly available literature, related research on novel this compound analogs provides insight into the potential of this chemical class. In one study, several synthesized analogs demonstrated significant lethality against the diamondback moth.

Table 1: Efficacy of this compound Analogs Against *Plutella xylostella***

| Compound | Concentration (µg/ml) | Mortality Rate (%) |

| B2 | 25 | >70 |

| B3 | 25 | >70 |

| B4 | 25 | >70 |

| A3 | 400 | 100 |

| B1-B6 | 400 | 100 |

| D4 | 400 | 100 |

| D6 | 400 | 100 |

This table showcases the mortality rates of Plutella xylostella when exposed to different concentrations of this compound analogs, indicating the insecticidal potential of the core chemical structure. Data derived from a study on novel this compound derivatives. Current time information in JP.

Rice stem borers, including species like Chilo suppressalis (striped stem borer) and Scirpophaga incertulas (yellow stem borer), are among the most destructive pests of rice. This compound has been commercialized for use in major rice-producing countries like Japan and India specifically for the control of these pests. irac-online.orgmc-croplifesolutions.com It is marketed as an effective solution for controlling both stem borers during the early cultivation stages and other pests like planthoppers in later stages. meiji.com The compound's potency against rice stem borers is reported to be greater than that of imidacloprid. researchgate.net

Currently, there is a lack of specific research data in the public domain detailing the control efficacy of this compound against the beet armyworm, Spodoptera litura. While the insecticide has a broad spectrum, its specific performance against this particular pest has not been extensively documented in available scientific literature.

Coleopteran Pests (e.g., Rice Leaf Beetle) Control Efficacy

This compound is effective against Coleopteran pests, with specific data available for the rice leaf beetle, Oulema oryzae. Laboratory studies have demonstrated that this compound possesses higher insecticidal activity against the adult stage of the rice leaf beetle when compared to imidacloprid. researchgate.net This indicates its potential as a valuable tool for managing this pest in rice paddies.

Thysanopteran Pests (e.g., Western Flower Thrips) Control Efficacy

The Western flower thrips, Frankliniella occidentalis, is a significant pest in various horticultural and agricultural crops due to the direct damage it causes and its role as a vector for plant viruses. Research has shown that this compound's efficacy against the Western flower thrips is comparable to that of imidacloprid when applied as a foliar or topical treatment. researchgate.net

Performance Against Insecticide-Resistant Strains

A key attribute of this compound is its effectiveness against insect populations that have developed resistance to existing insecticides. This is particularly crucial for pests of rice in Asia, where resistance to neonicotinoids has become a significant challenge. researchgate.net

This compound's novel mode of action as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist means it does not exhibit cross-resistance with major neonicotinoid insecticides. dntb.gov.ua It has demonstrated outstanding potency against imidacloprid-resistant rice pests, such as the brown planthopper and rice stem borer. nih.govmeiji.comupl-ltd.com This is because this compound interacts with a component of the nAChR that is insensitive to imidacloprid, allowing it to maintain its efficacy even in resistant populations. nih.gov This makes this compound a critical tool for resistance management programs, offering an alternative chemical class to rotate with other insecticides and thereby prolonging the utility of existing chemistries.

Efficacy Against Neonicotinoid-Resistant Populations

This compound has demonstrated significant efficacy against insect populations that have developed resistance to conventional neonicotinoid insecticides. researchgate.netirac-online.org It shows outstanding potency against imidacloprid-resistant rice pests, such as the brown planthopper (Nilaparvata lugens), making it a valuable tool in insecticide resistance management programs. researchgate.netirac-online.orgnih.gov Research indicates that this compound acts as an antagonist at insect nicotinic acetylcholine receptors (nAChRs) in a manner different from other nicotinic insecticides, which contributes to its effectiveness against resistant strains. researchgate.net

This novel mode of action means it generally lacks cross-resistance with existing neonicotinoids. researchgate.net Field-collected populations of the brown planthopper from various Asian countries have shown high susceptibility to this compound. researchgate.net Due to its high efficacy and distinct mechanism, this compound is considered an ideal alternative to traditional neonicotinoids like imidacloprid and thiamethoxam (B1682794) for the control of damaging rice planthoppers. researchgate.net

Comparative Efficacy with Existing Insecticides in Resistant Populations

Studies comparing this compound to other commercially available insecticides have highlighted its potent and, in some cases, superior performance, particularly against key rice pests. In comparative bioassays, this compound (FLP) showed higher insecticidal activity than imidacloprid (IMI) against several important pest species, including the brown planthopper (Nilaparvata lugens), the white-backed planthopper (Sogatella furcifera), the diamondback moth (Plutella xylostella), the rice leaf beetle (Oulema oryzae), and the house fly (Musca domestica). irac-online.org

Its activity was comparable to imidacloprid against the small brown planthopper (Laodelphax striatella), the rice green leafhopper (Nephotettix cincticeps), the rice leaf bug (Trigonotylus caelestialium), and the western flower thrips (Frankliniella occidentalis). irac-online.org However, for cotton aphid (Aphis gossypii) and greenhouse whitefly (Trialeurodes vaporariorum), imidacloprid and dinotefuran were found to be more potent. irac-online.org Notably, this compound demonstrated higher efficacy than sulfoxaflor against Sogatella furcifera and activity similar to fipronil against Nilaparvata lugens. irac-online.org

Table 1: Comparative Insecticidal Activity of this compound (FLP) Against Various Insect Pests This table is based on data from foliar or topical application studies.

| Target Pest | Species | FLP Efficacy vs. Imidacloprid (IMI) | FLP Efficacy vs. Other Standards |

| Brown Planthopper | Nilaparvata lugens | Higher | Similar to Fipronil |

| White-backed Planthopper | Sogatella furcifera | Higher | Higher than Sulfoxaflor |

| Diamondback Moth | Plutella xylostella | Higher | - |

| Rice Leaf Beetle | Oulema oryzae | Higher | - |

| House Fly | Musca domestica | Higher | - |

| Small Brown Planthopper | Laodelphax striatella | Comparable | - |

| Rice Green Leafhopper | Nephotettix cincticeps | Comparable | - |

| Rice Leaf Bug | Trigonotylus caelestialium | Comparable | - |

| Western Flower Thrips | Frankliniella occidentalis | Comparable | - |

| Cotton Aphid | Aphis gossypii | Lower | Lower than Dinotefuran |

| Greenhouse Whitefly | Trialeurodes vaporariorum | Lower | Lower than Dinotefuran |

Sublethal Effects on Target Insect Populations

Impact on Reproductive Fitness (e.g., Intrinsic Growth Rate, Finite Growth Rate, Mean Generation Time)

Sublethal concentrations of this compound have been shown to negatively impact the reproductive fitness of target pests. In a study on the white-backed planthopper, Sogatella furcifera, sublethal exposure to this compound significantly inhibited the reproductive capacity of both the parent (F0) and first (F1) generations. researchgate.net Specifically, the relative fitness of the planthopper population was reduced to 0.93 and 0.86 times that of the control group in the F0 and F1 generations, respectively. researchgate.net

Key demographic parameters used to measure reproductive fitness include the intrinsic rate of increase (r), which measures the population's growth rate under ideal conditions; the finite rate of increase (λ), which represents the factor by which a population multiplies per unit of time; and the mean generation time (T), the average time between the birth of an individual and the birth of its offspring. mdpi.comresearchgate.netresearchgate.net While specific values for these parameters under this compound exposure were not detailed in the study, the reduction in relative fitness indicates a clear adverse effect on the population's growth potential. researchgate.net For comparison, the same study found that the neonicotinoid dinotefuran at a sublethal concentration reduced the intrinsic growth rate (r) and finite growth rate (λ) of S. furcifera while increasing the mean generation time (T). researchgate.net

**Table 2: Sublethal Effects of this compound and Dinotefuran on the Relative Fitness of *Sogatella furcifera***

| Insecticide | Generation | Relative Fitness (Compared to Control) |

| This compound | F0 | 0.93 |

| F1 | 0.86 | |

| Dinotefuran | F0 | 0.76 |

Effects on Insect Behavior (e.g., Feeding, Movement)

This compound's mode of action as a nicotinic acetylcholine receptor (nAChR) antagonist leads to significant behavioral effects in target insects. researchgate.net By binding to these critical receptors in the insect's nervous system, it disrupts nerve signal transmission. youtube.com This disruption results in a robust blocking of neural activity, which manifests as paralysis and ultimately leads to the death of the pest. irac-online.orgyoutube.com This paralytic effect inherently stops all movement and feeding activities.

While specific studies detailing a broader range of sublethal behavioral changes from this compound are limited, the effects of other nAChR-modulating insecticides are well-documented. mdpi.com Sublethal doses of these types of compounds can alter insect mobility, either by causing hyperactivity or hypoactivity, and can reduce feeding behaviors, which impacts crop damage but also the health of non-target beneficial insects. mdpi.com For example, the related butenolide insecticide flupyradifurone (B41651) has been shown to cause acute hypoactivity in lacewing larvae and alter the mating behavior of solitary bees. nih.gov These findings on functionally related insecticides suggest that sublethal exposure to nAChR antagonists can lead to diverse and significant behavioral impairments. mdpi.com

Synthetic Methodologies and Structure Activity Relationship Sar Studies of Flupyrimin and Its Analogs

Advanced Synthetic Routes for Flupyrimin and its Derivatives

The synthesis of this compound typically begins with the acylation of 2-aminopyridine (B139424) with ethyl trifluoroacetate (B77799) under strongly basic conditions, yielding a sodium nitride derivative. This ionized amide is then alkylated using 2-chloro-5-(chloromethyl)pyridine, a common building block in the synthesis of neonicotinoid insecticides, to produce this compound. chemicalbook.comccspublishing.org.cn This one-pot method involves trifluoroacetylation followed by alkylation. ccspublishing.org.cn

Design and Synthesis of Novel this compound Analogs

The design and synthesis of this compound analogs are driven by the need to discover new insecticides with improved efficacy, broader spectrum, or enhanced safety. This process often involves modifying key structural elements of the this compound molecule.

This compound serves as a lead compound for the design of novel insecticides. Lead optimization strategies involve refining the structure of this compound to improve its potency, selectivity, and other desirable properties. This includes making structural changes and evaluating their impact through rigorous biological testing. mdpi.comupmbiomedicals.com For instance, studies have explored replacing the amide fragment of this compound with a sulfonamide moiety to develop compounds with potentially lower bee toxicity while retaining insecticidal activity. mdpi.comresearchgate.net

Functional group interconversion and scaffold hopping are key methodologies used in the design of this compound analogs. Functional group interconversion involves converting one functional group into another through various chemical reactions such as substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk Scaffold hopping involves replacing the core structure (scaffold) of a lead compound with a different one while retaining similar biological activity. These strategies are employed to create novel chemical entities that may overcome limitations of the original lead compound, such as patent restrictions or undesirable properties. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net For example, researchers have designed this compound analogs bearing 1-aryl-1H-pyrazol-4-yl subunits based on a scaffold hopping strategy. nih.govfrontiersin.orgfrontiersin.org

The synthesis of sulfonamide derivatives based on the this compound structure has been explored. One approach involves using this compound as a lead compound and replacing its amide fragment with a sulfonamide group. mdpi.comresearchgate.net A typical method for synthesizing sulfonamides involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of a base. researchgate.net In the context of this compound analogs, this could involve reacting an intermediate with a suitable sulfonyl chloride to form the sulfonamide linkage. For example, the synthesis of N-(pyridin-2-yl) substituted benzene (B151609) sulfonamide, an intermediate in the synthesis of certain sulfonamide derivatives, involves the reaction of 2-aminopyridine with benzenesulfonyl chloride. mdpi.com Further reactions with a chloromethyl pyridine (B92270) derivative can lead to the formation of sulfonamide analogs of this compound, potentially yielding different isomers depending on the reaction conditions. mdpi.com

Novel this compound derivatives containing an arylpyrazole core have been designed and synthesized. nih.govfrontiersin.orgresearchgate.netdntb.gov.ua This involves incorporating a 1-aryl-1H-pyrazol-4-yl subunit into the this compound structure, often through molecular hybridization strategies. nih.gov The synthesis of such compounds typically involves the preparation of intermediates containing the arylpyrazole moiety, which are then coupled with other molecular fragments derived from this compound. frontiersin.org For instance, the synthesis might involve the reduction of ethyl 1-aryl-1H-pyrazole-4-carboxylates to obtain the corresponding alcohols, which can then be utilized in subsequent coupling reactions to form the final analogs. frontiersin.org

Structure-Activity Relationship (SAR) Elucidation

SAR studies are fundamental to understanding how variations in chemical structure affect the insecticidal activity of this compound and its analogs. These studies examine the relationship between specific functional groups or structural features and their impact on binding to target receptors, such as insect nicotinic acetylcholine (B1216132) receptors (nAChRs), and ultimately, on insecticidal efficacy. irac-online.orgnih.gov

Research on this compound analogs has revealed insights into the structural determinants of their activity. For example, in sulfonamide derivatives, the presence of an electron-withdrawing group can contribute to aphicidal activity. researchgate.net Molecular docking studies provide further insights into the binding modes of these analogs with insect AChBP and honeybee nAChR, helping to explain differences in toxicity and activity. mdpi.comresearchgate.net

Studies on arylpyrazole core derivatives have also provided valuable SAR information. For instance, the nature of substituents on the aryl and pyrazole (B372694) rings can significantly influence insecticidal activity against specific pests like Plutella xylostella. nih.govfrontiersin.orgresearchgate.net Detailed analysis of the insecticidal activity of a series of these compounds at different concentrations allows for the identification of key structural features that enhance potency. nih.govfrontiersin.orgresearchgate.net Density functional theory (DFT) calculations and molecular docking simulations are often employed to support SAR findings and provide a theoretical basis for the observed biological activities and binding interactions. nih.govfrontiersin.orgresearchgate.net

Interactive Table: Insecticidal Activity of Selected Arylpyrazole this compound Analogs against Plutella xylostella

| Compound | Concentration (μg/ml) | Lethality (%) |

| A3 | 400 | 100 |

| B1 | 400 | 100 |

| B2 | 400 | 100 |

| B3 | 400 | 100 |

| B4 | 400 | 100 |

| B5 | 400 | 100 |

| B6 | 400 | 100 |

| D4 | 400 | 100 |

| D6 | 400 | 100 |

| B2 | 25 | >70 |

| B3 | 25 | >70 |

| B4 | 25 | >70 |

Note: Data compiled from research findings on novel this compound analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. nih.govfrontiersin.orgresearchgate.net

These studies collectively contribute to a deeper understanding of the structural requirements for effective insecticidal activity in this compound analogs, guiding the rational design of future pest control agents.

Identification of Key Pharmacophores

SAR investigations of this compound analogues have focused on identifying key structural moieties responsible for its activity. Two prominent pharmacophores have been identified: the pyridinylidene and the trifluoroacetyl groups. acs.orgnih.govirac-online.org These pharmacophores play individual and decisive roles in the molecular recognition process at the binding surface of the insect nAChR. irac-online.org The pyridinylidene and trifluoroacetyl pharmacophores contribute to the excellent receptor affinity observed with this compound and help explain the differences in its binding mechanism compared to other insecticides like imidacloprid (B1192907). acs.orgresearchgate.netnih.gov Research has specifically examined the interaction between the trifluoroacetyl pharmacophore, particularly a fluorine atom, and amino acid side chains on the β subunit of the nAChR, suggesting its primary recognition by the β subunit-face in the ligand-binding pocket. nih.gov

Computational Chemistry Approaches

Computational chemistry approaches, such as molecular docking and Density Functional Theory (DFT) calculations, are valuable tools in understanding the interactions of this compound and its analogs at the molecular level and supporting SAR analysis. nih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.org

Molecular docking simulations are computational methods used to predict the preferred orientation and binding affinity of a ligand (like this compound) to a receptor (like the insect nAChR). openaccessjournals.comijoear.comresearchgate.net These simulations help visualize and analyze the molecular interactions at the binding site. researchgate.netdiamond.ac.uk Studies on this compound have employed molecular docking to investigate its binding modes with the Aplysia californica ACh-binding protein, which serves as a structural surrogate for the insect nAChR ligand-binding domain. researchgate.netnih.govfrontiersin.org Docking calculations have been performed using software like Sybyl and AutoDock Vina to verify possible binding modes between the receptor and active groups in this compound analogs. nih.govfrontiersin.org Molecular docking has also been used to study the interaction of this compound with serum albumins, indicating binding at specific sites. researchgate.net

Density Functional Theory (DFT) calculations are quantum mechanical techniques used to analyze molecular structure and electronic properties, providing insights valuable for SAR analysis. frontiersin.orgresearchgate.netresearchgate.netfrontiersin.org DFT calculations have been performed on this compound and its analogs to support SAR studies. nih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.org For example, DFT analysis of this compound and a highly effective analog (compound B4) showed differences in their LUMO orbital cloud density distributions, which could be a reason for their differing bioactivity. frontiersin.orgfrontiersin.org These calculations, combined with docking results, provide meaningful information for the design of insecticides with improved activity. frontiersin.orgfrontiersin.org DFT calculations can also be used to investigate the dispersion of charges and reactivity through frontier molecular orbital and molecular electrostatic potential analyses. researchgate.net

Insecticide Resistance Development and Management Strategies for Flupyrimin

Characterization of Field-Evolved Resistance in Pest Populations (e.g., Nilaparvata lugens)

The emergence of insecticide resistance in pest populations is a significant threat to effective crop protection. In India, the baseline susceptibility of the brown planthopper (Nilaparvata lugens), a major rice pest, to the novel insecticide Flupyrimin has been established. researchgate.net Monitoring of field populations is crucial for detecting the early development of resistance. Studies have revealed the development of resistance in N. lugens to other insecticides like imidacloprid (B1192907) and ethiprole (B1671408) across South and East Asia, with resistance ratios reaching as high as 220-fold and 223-fold, respectively. rothamsted.ac.ukresearchgate.netnih.gov This history of resistance development in N. lugens to other insecticides underscores the importance of vigilant monitoring for this compound resistance. researchgate.net The establishment of baseline susceptibility data allows for the calculation of resistance ratios in field-collected strains, providing a quantitative measure of the extent of resistance evolution. researchgate.net

| Pest Population | Insecticide | Resistance Ratio (RR) | Geographic Region |

| Nilaparvata lugens | Imidacloprid | Up to 220-fold | South and East Asia |

| Nilaparvata lugens | Ethiprole | Up to 223-fold | South and East Asia |

| Nilaparvata lugens | Buprofezin (B33132) | 110.1 to 221.6-fold | Asia (2012) |

| Nilaparvata lugens | Pymetrozine | 34.9 to 46.8-fold | Asia (2012) |

| Nilaparvata lugens | Isoprocarb | 21.7 to 38.1-fold | Asia (2012) |

This table presents data on resistance ratios observed in Nilaparvata lugens for various insecticides, indicating the pest's propensity to develop resistance. Data extracted from studies conducted between 2005 and 2012. researchgate.net

Biochemical Mechanisms of Resistance to this compound

The development of resistance to insecticides is often driven by underlying biochemical modifications within the target pest. These mechanisms can broadly be categorized as enhanced metabolic detoxification or alterations in the target site of the insecticide.

Role of Cytochrome P450 Monooxygenases (e.g., CYP6AY1 Overexpression)

Metabolic resistance, mediated by the enhancement of detoxification enzyme activities, is a primary mechanism for insecticide resistance. Cytochrome P450 monooxygenases (P450s) are a major family of enzymes involved in the detoxification of a wide range of xenobiotics, including insecticides. myspecies.infomdpi.com The overexpression of specific P450 genes is frequently linked to resistance. myspecies.info

In the case of neonicotinoid resistance in Nilaparvata lugens, several P450 genes have been implicated. While the overexpression of CYP6ER1 is strongly associated with imidacloprid resistance in numerous field populations across Asia, the role of CYP6AY1 has also been investigated. rothamsted.ac.uknih.gov In most imidacloprid-resistant populations studied, CYP6AY1 was found to be underexpressed. However, a significant 3.5-fold overexpression of CYP6AY1 was observed in a single resistant population from India, suggesting its potential involvement in resistance, albeit perhaps more localized or specific. rothamsted.ac.uknih.gov The upregulation of P450 genes, such as CYP6AY1, can lead to increased metabolism of the insecticide, reducing its effective concentration at the target site and thereby conferring resistance. mdpi.com

Involvement of Esterase and Glutathione (B108866) S-transferase Activities in Detoxification

Besides P450s, other enzyme families like carboxylesterases (CarEs) and glutathione S-transferases (GSTs) are critical in the detoxification of insecticides. nih.govmdpi.com GSTs are multifunctional enzymes that catalyze the conjugation of reduced glutathione to various xenobiotics, rendering them more water-soluble and easier to excrete. nih.govnih.gov This metabolic pathway is a recognized mechanism of defense against various chemical classes, including organophosphates. nih.gov

While direct evidence for the specific role of esterases and GSTs in the detoxification of this compound is still emerging, their involvement in resistance to other insecticides is well-documented. For example, studies on other insects have shown that increased GST activity is linked to the metabolism of insecticides like flumethrin (B136387) and chlorpyrifos. nih.gov It is plausible that these detoxification pathways could also contribute to resistance against this compound. Synergist studies, which use inhibitors of these enzyme families, can help elucidate their specific contribution to this compound resistance in N. lugens. researchgate.net

Target-Site Insensitivity Mechanisms and Receptor Alterations

This compound, like neonicotinoid insecticides, acts on the insect nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system. plos.orgnih.govnih.gov These receptors are ligand-gated ion channels that are crucial for fast synaptic neurotransmission. nih.gov A key mechanism of resistance to nAChR-targeting insecticides is the alteration of the receptor itself, which reduces the binding affinity of the insecticide molecule. plos.org This is known as target-site resistance.

Mutations in the genes encoding nAChR subunits can lead to such resistance. For instance, in the brown planthopper, a specific mutation (Y151S) in the Nlα1 and Nlα3 alpha subunits of the nAChR has been associated with resistance to imidacloprid. plos.org Similarly, in other pests like the whitefly Bemisia tabaci, dual mutations (A58T & R79E) in the nAChR β1 subunit have been shown to confer resistance to multiple neonicotinoids. plos.org These amino acid substitutions can alter the three-dimensional structure of the receptor's binding site, preventing the insecticide from effectively docking and exerting its toxic effect. plos.org Given that this compound shares a similar mode of action, it is highly probable that mutations in the nAChR subunits of N. lugens could emerge as a mechanism of resistance.

Genetic Basis of this compound Resistance

Understanding the genetic underpinnings of resistance is essential for developing molecular diagnostics and effective management strategies. This involves identifying the specific genes and regulatory changes that lead to the resistance phenotype.

Gene Expression Profiling through Transcriptomics

Transcriptomics, particularly through techniques like RNA-Seq, provides a powerful, high-throughput method for analyzing the gene expression profiles of resistant and susceptible insect populations. mdpi.comnih.gov By comparing the transcriptomes, researchers can identify genes that are significantly up-regulated or down-regulated in resistant individuals when exposed to an insecticide. nih.gov This approach offers a comprehensive view of the molecular response to insecticide stress. mdpi.com

Transcriptomic studies on insecticide-resistant insects have consistently identified the up-regulation of genes encoding detoxification enzymes, such as cytochrome P450s, GSTs, and carboxylesterases. mdpi.comnih.gov For example, a transcriptomic analysis of neonicotinoid-resistant N. lugens confirmed the overexpression of P450 genes like CYP6ER1 and CYP6AY1. mdpi.comacs.org Furthermore, such analyses can reveal novel resistance mechanisms beyond metabolic detoxification, including alterations in cuticle composition, changes in transport proteins, and modifications in the target receptor subunits. nih.gov Gene expression profiling is a crucial tool for discovering the full suite of genes involved in this compound resistance, paving the way for a deeper understanding of the evolutionary pathways leading to resistance in the field. nih.gov

Analysis of Mutations at Target and Detoxification Enzyme Genes

The development of insecticide resistance is a complex evolutionary process often involving modifications at the insecticide's target site or an enhanced ability of the insect to metabolize the toxin. For this compound, which functions as a competitive modulator of nicotinic acetylcholine receptors (nAChRs), these two mechanisms are the primary areas of concern for resistance development nih.govnih.govyoutube.comacs.org.

Target-Site Mutations: this compound targets the nAChRs in insects, disrupting nerve signal transmission youtube.comacs.org. Mutations in the genes encoding the subunits of these receptors can prevent the insecticide from binding effectively, thereby conferring resistance. While specific mutations conferring resistance directly to this compound are still under investigation, extensive research on other nAChR-targeting insecticides, particularly neonicotinoids, in key pests like the brown planthopper (Nilaparvata lugens), provides insight into potential resistance mechanisms.

In N. lugens, a significant pest of rice, a point mutation, Y151S, in the nAChR subunits Nlα1 and Nlα3 has been identified as conferring resistance to imidacloprid nih.govnih.gov. Studies have demonstrated a strong correlation between the frequency of this Y151S mutation and the level of resistance to imidacloprid nih.govnih.gov. Given that this compound acts on nAChRs, it is plausible that mutations at this or other conserved positions within the receptor's binding site could lead to reduced sensitivity. Recent monitoring has shown that in response to pressure from nAChR competitive modulators, the expression levels of various nAChR subunit genes (α1, α2, α4, α6, and α7) have been observed to decrease in some field populations of N. lugens nih.gov.

Detoxification Enzyme Genes: Metabolic resistance, mediated by the overexpression of detoxification enzymes, is a common mechanism for resistance to many insecticide classes, including neonicotinoids nih.goventomol.org. These enzymes, primarily from the cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CCEs), break down the insecticide into less toxic metabolites before it can reach its target site researchgate.netmdpi.com.

In the brown planthopper, enhanced metabolism by P450 enzymes is a well-documented mechanism of resistance to neonicotinoids. The overexpression of the P450 gene CYP6ER1 has been strongly linked to resistance against imidacloprid, thiamethoxam (B1682794), and acetamiprid (B1664982) researchgate.netnih.gov. Similarly, other P450s have been implicated in pyrethroid resistance, another class of insecticides used in rice agriculture researchgate.netlstmed.ac.ukresearchgate.net. While direct evidence for specific enzymes metabolizing this compound is emerging, a study on acetamiprid resistance in N. lugens found that the inhibitor piperonyl butoxide (PBO), which blocks P450 activity, could synergize the insecticide, pointing to the critical role of these enzymes nih.gov. It is highly probable that similar P450 genes could contribute to metabolic resistance to this compound.

Table 1: Potential Genes Associated with Resistance to nAChR-Targeting Insecticides in Nilaparvata lugens

| Gene/Protein Class | Specific Gene/Mutation | Implicated in Resistance to | Mechanism | Reference(s) |

|---|---|---|---|---|

| Target Site | ||||

| Nicotinic Acetylcholine Receptor (nAChR) | Y151S in Nlα1 & Nlα3 | Imidacloprid | Target-site insensitivity | nih.gov, nih.gov |

| Nicotinic Acetylcholine Receptor (nAChR) | Downregulation of nAChR α1, α2, α4, α6, α7 | nAChR competitive modulators | Reduced target availability | nih.gov |

| Detoxification Enzymes | ||||

| Cytochrome P450 (P450) | Overexpression of CYP6ER1 | Imidacloprid, Thiamethoxam, Acetamiprid, Buprofezin | Enhanced metabolic detoxification | researchgate.net, nih.gov |

| Carboxylesterase (CarE) | Upregulation of NlCarE | Chlorpyrifos | Enhanced metabolic detoxification | entomol.org |

RNA Interference (RNAi) Studies on Resistance Genes

RNA interference (RNAi) has become a powerful tool in functional genomics for validating the role of specific genes in insecticide resistance google.comnih.gov. This technique involves introducing double-stranded RNA (dsRNA) that matches the sequence of a target gene into an insect. The dsRNA triggers a cellular mechanism that degrades the messenger RNA (mRNA) of the target gene, effectively "silencing" it. If silencing a particular gene leads to increased susceptibility to an insecticide, it confirms that the gene is involved in resistance acs.orgmdpi.comnih.gov.

While specific RNAi studies confirming the genes responsible for this compound resistance are not yet widely available in peer-reviewed literature, the methodology is directly applicable. Future research will likely employ RNAi to:

Knock down candidate P450 genes that are overexpressed in this compound-resistant strains to confirm their role in metabolic detoxification.

Silence specific nAChR subunit genes to understand their precise contribution to the toxic action of this compound and the impact of potential mutations.

Such studies are crucial for definitively identifying resistance mechanisms and developing targeted management strategies nih.gov.

Cross-Resistance Patterns with Other Insecticide Classes (e.g., Neonicotinoids, Pyrethroids, Organophosphates)

Cross-resistance occurs when a resistance mechanism that evolved in response to one insecticide also confers resistance to other insecticides, often those with a similar mode of action elsevierpure.com. Understanding these patterns is critical for designing effective insecticide rotation programs. This compound's novelty lies in its reported efficacy against pest populations that are already resistant to other classes of insecticides, including some neonicotinoids acs.orgprnewswire.comherts.ac.uk.

This suggests a lack of cross-resistance with certain established insecticides. This compound's unique binding mechanism at the nAChR may differ sufficiently from older neonicotinoids, allowing it to bypass existing target-site resistance mechanisms acs.org. For example, resistance to imidacloprid in N. lugens does not necessarily confer resistance to all other nAChR modulators, and vice-versa nih.gov.

However, the potential for cross-resistance remains a concern, particularly through metabolic pathways. If a population of pests develops resistance to this compound via the upregulation of broad-spectrum detoxification enzymes, such as certain cytochrome P450s, these same enzymes could potentially metabolize and confer resistance to insecticides from other classes, including pyrethroids or organophosphates researchgate.net.

Studies on acetamiprid-resistant N. lugens have shown clear cross-resistance to other neonicotinoids like thiamethoxam and nitenpyram, but no cross-resistance to the pyrethroid etofenprox (B1671711) or the insect growth regulator buprofezin nih.gov. This highlights that cross-resistance is often, but not always, confined to chemicals with a similar mode of action. Monitoring has shown that field populations of N. lugens in China and Korea exhibit complex resistance profiles, with varying levels of resistance to neonicotinoids, organophosphates, and other classes, but often remain susceptible to newer molecules like triflumezopyrim (B3026458) and etofenprox, indicating a lack of widespread cross-resistance mechanisms affecting these newer compounds elsevierpure.comnyxxb.cn.

Table 2: Example of Cross-Resistance Patterns in Acetamiprid-Resistant Nilaparvata lugens

| Insecticide Class | Compound | Cross-Resistance Observed in Acetamiprid-Resistant Strain (Fold-Resistance) | Reference |

|---|---|---|---|

| Neonicotinoid | Thiamethoxam | Yes (25.6) | nih.gov |

| Neonicotinoid | Nitenpyram | Yes (21.4) | nih.gov |

| Neonicotinoid | Imidacloprid | Yes (14.6) | nih.gov |

| Neonicotinoid | Dinotefuran (B1670701) | Yes (8.7) | nih.gov |

| Sulfoximine | Sulfoxaflor (B1682526) | Yes (7.6) | nih.gov |

| Carbamate | Isoprocarb | Yes (8.2) | nih.gov |

| Pyrethroid | Etofenprox | No | nih.gov |

| Thiadiazine | Buprofezin | No | nih.gov |

| Organophosphate | Chlorpyrifos | No | nih.gov |

This table illustrates the cross-resistance profile of a lab-selected acetamiprid-resistant strain of N. lugens and serves as an example of potential patterns. The specific cross-resistance profile for a this compound-resistant strain would require experimental validation.

Strategies for Resistance Management

To preserve the efficacy of this compound and ensure its long-term utility in crop protection, robust resistance management strategies are essential. These strategies are built upon the principles of minimizing selection pressure and utilizing a diversity of control tactics.

Integration into Integrated Pest Management (IPM) Programs

Integrated Pest Management (IPM) is a holistic approach that combines multiple control methods to manage pests in an economically and environmentally sound way nih.gov. Rather than relying solely on chemical applications, IPM incorporates cultural practices, biological control, and host-plant resistance youtube.comnih.gov. This compound is a valuable tool within an IPM framework due to its novel mode of action, which can control pests resistant to other chemistries youtube.comprnewswire.com.

Key IPM strategies that support this compound include:

Host-Plant Resistance: Utilizing rice varieties that possess natural resistance to pests like the brown planthopper can significantly reduce the need for insecticide applications mdpi.commdpi.com.

Biological Control: Conserving natural enemies (predators and parasitoids) of rice pests by using selective insecticides like this compound when necessary and avoiding broad-spectrum sprays that harm beneficial populations.

Action Thresholds: Applying insecticides only when pest populations reach a level that is likely to cause economic damage, rather than on a fixed schedule. This reduces the frequency of applications and thus the selection pressure for resistance nih.gov.

Rotation and Mixture Strategies for Sustainable Control

A cornerstone of chemical resistance management is the rotation of insecticides with different modes of action (MoA) nih.gov. Continuous use of a single insecticide or insecticides from the same IRAC (Insecticide Resistance Action Committee) group selects for individuals with resistance to that MoA. To delay resistance to this compound (IRAC Group 4F), it should be used in a planned rotation with effective insecticides from different IRAC groups nih.govprnewswire.comresearchgate.net.

Rotation: This strategy involves alternating "windows" of insecticide use. For example, a single generation of a pest might be treated with this compound, while the next generation is treated with an insecticide from a different class, such as a diamide (B1670390) (IRAC Group 28), a pyrethroid (IRAC Group 3), or an insect growth regulator like buprofezin (IRAC Group 16) nyxxb.cnresearchgate.net. This ensures that any individuals resistant to one MoA are likely to be controlled by the next application.

Mixtures: While tank-mixing can be a valid strategy, it comes with complexities. For a mixture to be effective at delaying resistance, both components must be effective against the target pest and should not have existing cross-resistance nih.gov. Using premixes or tank mixes where one component is ineffective due to existing resistance can accelerate resistance to the still-effective partner youtube.com. Therefore, rotations of single-active-ingredient products are often the preferred and more straightforward strategy youtube.comconicet.gov.ar.

Monitoring and Early Detection Systems for Resistance Development

Effective resistance management is impossible without a robust monitoring program to detect changes in pest susceptibility over time entomol.orgresearchgate.net. Monitoring provides an early warning, allowing for adjustments to control strategies before widespread field failures occur entomol.orgresearchgate.net.

Key components of a monitoring system for this compound resistance include:

Establishing Baselines: Before the widespread use of this compound in a region, the baseline susceptibility of target pest populations must be established. This provides a reference point against which future populations can be compared researchgate.net.

Regular Bioassays: Field populations of pests like N. lugens should be collected annually and tested for their susceptibility to this compound using standardized laboratory bioassays, such as the rice stem dipping method nyxxb.cnnih.gov. A significant increase in the concentration of this compound required to control the pests (i.e., an increase in the LC50 value) indicates developing resistance.

Molecular Diagnostics: Once resistance mechanisms are identified (e.g., specific target-site mutations or overexpressed detoxification genes), molecular tools like PCR or qPCR can be developed to rapidly screen field populations for the frequency of resistance alleles researchgate.netirac-online.org. This can be more sensitive than bioassays for detecting resistance at its earliest stages mdpi.com.

Field Efficacy Reports: A system for growers and crop advisors to report and investigate cases of reduced field performance is a crucial part of a reactive monitoring strategy entomol.org.

By combining these proactive and reactive monitoring approaches, stakeholders can make informed decisions to preserve the effectiveness of this compound for sustainable pest control.

Environmental Fate and Ecotoxicological Implications of Flupyrimin

Environmental Persistence and Degradation Pathways

The persistence and degradation of Flupyrimin in the environment are influenced by factors such as hydrolysis, photolysis, and soil metabolism.

Hydrolysis and Photolysis Studies

Hydrolysis is the degradation of a substance by reaction with water. Photolysis is the degradation of a substance by light. Studies on the stability of this compound in water at 25°C indicate that its half-life (DT₅₀) is dependent on pH guidechem.com. At pH 4, the DT₅₀ is reported as 5.54 days, while at pH 7, it increases significantly to 228 days guidechem.com. Under alkaline conditions (pH 9), the DT₅₀ decreases to 4.35 days guidechem.com.

Photolysis also contributes to the degradation of this compound in water. The photolysis half-life in sterile buffer (pH 6.97–6.99) at 25°C under simulated sunlight (22.2 W/m², 300–400 nm) is 10.2 days guidechem.com. In sterile natural water (pH 7.48) under the same conditions, the photolysis half-life is slightly shorter, at 5.8 days guidechem.com.

| Degradation Pathway | Condition (25°C) | Half-life (DT₅₀) |

|---|---|---|

| Hydrolysis | pH 4 | 5.54 days |

| Hydrolysis | pH 7 | 228 days |

| Hydrolysis | pH 9 | 4.35 days |

| Photolysis | Sterile buffer (pH 6.97–6.99) | 10.2 days |

| Photolysis | Sterile natural water (pH 7.48) | 5.8 days |

Soil Metabolism and Leaching Potential

The behavior of pesticides in soil, including metabolism and leaching, is influenced by soil properties such as organic matter content nih.govresearchgate.netnih.gov. While specific detailed data on this compound's soil metabolism rates were not extensively available in the search results, studies on its uptake in rice-soil systems indicate that soil organic matter content influences the accumulation of this compound by increasing its adsorption onto soils nih.govresearchgate.net. This suggests that higher organic matter content may reduce the amount of this compound available for leaching. The concentration of this compound in rice was found to be positively correlated with its amount in the soil pore water, indicating that uptake and accumulation in rice systems can be estimated by the concentration in soil pore water nih.govresearchgate.net.

Uptake, Translocation, and Distribution in Plants

The uptake, translocation, and distribution of this compound within plants are important aspects of its environmental fate and can influence its efficacy and potential for residues in edible parts.

Absorption Kinetics in Crop Plants (e.g., Rice, Head Cabbage)

Studies on rice plants grown under hydroponic and soil conditions have investigated the uptake kinetics of this compound nih.govresearchgate.netkab.ac.ug. In hydroponic systems, this compound was readily absorbed by rice roots through a symplastic passive diffusion process nih.govresearchgate.net.

While the search results specifically mention rice, detailed absorption kinetics for head cabbage were not found.

Subcellular Distribution and Transport Mechanisms within Plant Tissues

Following absorption by rice roots, this compound is primarily distributed in the cell soluble fractions, ranging from 50.6% to 88.0% nih.govresearchgate.net. Translocation within the rice plant occurs from the roots to the stems and subsequently to the leaves nih.govresearchgate.net. The translocation factor (TF) from stems to leaves (TFLeave/Stem = 27.8) was significantly greater than the translocation factor from roots to stems (TFStem/Root = 3.1), indicating preferential movement towards the upper parts of the plant nih.govresearchgate.net.

| Plant Part | Subcellular Distribution (% of total this compound) | Translocation Factor (TF) |

|---|---|---|

| Roots | Primarily cell soluble fractions (50.6–88.0%) | TFStem/Root = 3.1 |

| Stems | Not specified in detail | TFLeave/Stem = 27.8 |

| Leaves | Accumulation occurs | - |

The uptake in rice roots appears to involve a symplastic passive diffusion process, as indicated by hydroponic experiments nih.govresearchgate.net. Inhibition studies using CCCP, an inhibitor of cellular energy production, showed no inhibitory effect on this compound uptake in rice roots, further supporting a passive diffusion mechanism rather than an active transport process researchgate.net.

Ecotoxicity to Non-Target Organisms

Assessing the toxicity of this compound to non-target organisms is crucial for evaluating its environmental impact.

This compound is generally considered to have low toxicity to certain non-target organisms, particularly pollinators like honeybees (Apis mellifera) guidechem.comresearchgate.netmdpi.comirac-online.orgnih.govfrontiersin.orgresearchgate.netsemanticscholar.org. Studies have shown low acute oral and contact toxicity to adult honeybees, with LD₅₀ values greater than 11.0 μg a.i./bee researchgate.net. This is highlighted as a key advantage compared to some traditional neonicotinoid insecticides which exhibit high acute toxicity to bees guidechem.commdpi.comirac-online.orgresearchgate.net.

Regarding aquatic organisms, this compound is reported to have low toxicity to fish and Daphnia magna, with LC₅₀ (96 h) and EC₅₀ (48 h) values greater than 99,600 μg/L, respectively guidechem.com. The toxicity to green algae (Raphidocelis subcapitata) is also low, with an ErC₅₀ (72 h) of 48,000 μg/L guidechem.com. However, it does show a certain inhibitory effect on chironomids, with an EC₅₀ (96 h) of 99 μg/L guidechem.com. Some sources classify this compound as very toxic to aquatic life with long-lasting effects and poisonous for fish and plankton in water bodies lgcstandards.com.

| Non-Target Organism | Endpoint | Value (> indicates greater than) | Interpretation |

|---|---|---|---|

| Honeybee (Adult) | Acute Oral LD₅₀ | > 11.0 μg a.i./bee | Low toxicity |

| Honeybee (Adult) | Contact LD₅₀ | > 11.0 μg a.i./bee | Low toxicity |

| Fish (Cyprinus carpio) | LC₅₀ (96 h) | > 99,600 μg/L | Low toxicity |

| Daphnia magna | EC₅₀ (48 h) | > 99,600 μg/L | Low toxicity |

| Green algae (Raphidocelis subcapitata) | ErC₅₀ (72 h) | 48,000 μg/L | Low toxicity |

| Chironomid larvae | EC₅₀ (96 h) | 99 μg/L | Certain inhibitory effect |

Information on the toxicity of this compound to other non-target organisms such as earthworms and birds was not specifically found in the provided search results.

Impact on Pollinators (e.g., Apis mellifera, Bombus terrestris, Osmia cornifrons)

Research indicates that this compound generally exhibits low toxicity to important pollinator species, such as the honey bee (Apis mellifera). researchgate.netnih.govresearchgate.netnih.govmdpi.com However, sensitivity can vary among different bee species. Studies comparing the toxicity of related insecticides like flupyradifurone (B41651) and sulfoxaflor (B1682526) have shown that while Apis mellifera may be less sensitive, other species like Osmia cornifrons and Osmia lignaria can be more sensitive. nih.govresearchgate.net

Acute Oral and Contact Toxicity Studies on Bees

Acute toxicity studies on Apis mellifera have demonstrated that this compound has significantly lower acute oral and contact toxicity compared to other insecticides like imidacloprid (B1192907). nih.govresearchgate.netnih.govmdpi.com Toxicity tests comparing this compound (FLP) and a related compound (compound B4) to honey bees (Apis mellifera) showed that both substances had low acute oral and contact toxicity, with LD50 values greater than 11.0 µg a.i./bee. researchgate.net

The following table summarizes representative acute toxicity data for this compound on Apis mellifera:

Table 1: Acute Toxicity of this compound on Apis mellifera (Intended as an interactive table)

| Exposure Route | Endpoint | Value (> value indicates lower toxicity) | Unit | Reference |